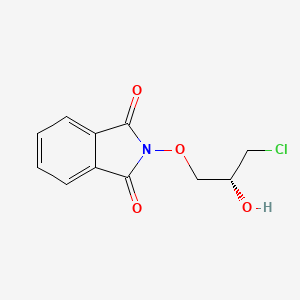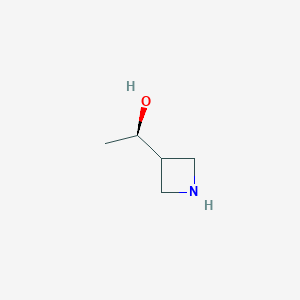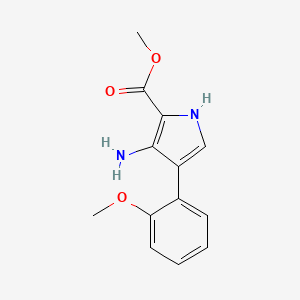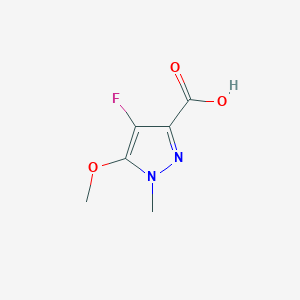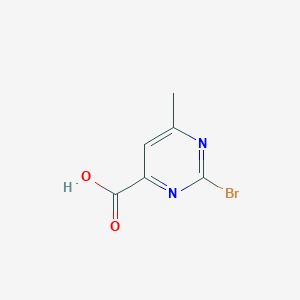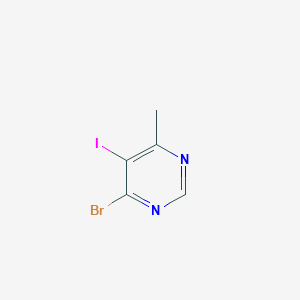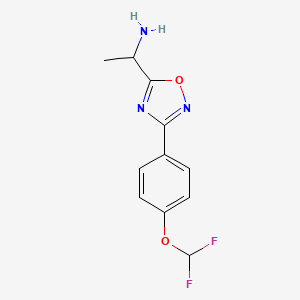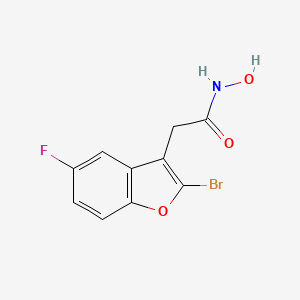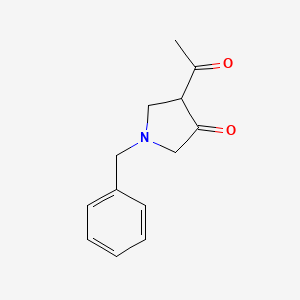
4-Acetyl-1-benzylpyrrolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-1-benzylpyrrolidin-3-one is a heterocyclic compound with the molecular formula C₁₃H₁₅NO₂. It belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a five-membered lactam ring with an acetyl group at the 4-position and a benzyl group at the 1-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-1-benzylpyrrolidin-3-one typically involves the cyclization of acyclic precursors. One common method is the asymmetric intramolecular Michael reaction of ethyl (E)-4-[benzyl-(3-oxobutyl)amino]but-2-enoate . This reaction is carried out in the presence of molecular sieves and a chiral amine, such as ®-1-phenylethylamine, in tetrahydrofuran (THF) to yield the desired pyrrolidinone derivative with high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its industrial production.
化学反应分析
Types of Reactions
4-Acetyl-1-benzylpyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the carbonyl group or other functional groups present in the molecule.
Substitution: The benzyl and acetyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
4-Acetyl-1-benzylpyrrolidin-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Acetyl-1-benzylpyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to modulate enzyme activity and receptor binding. For example, its derivatives have been shown to act on neurotransmitter receptors, leading to anticonvulsant and antidepressant effects .
相似化合物的比较
Similar Compounds
Pyrrolidin-2-one: A simpler analog with similar biological activities.
1-Benzylpyrrolidin-2-one: Lacks the acetyl group but shares the benzyl substitution.
4-Acetylpyrrolidin-2-one: Similar structure but without the benzyl group.
Uniqueness
4-Acetyl-1-benzylpyrrolidin-3-one is unique due to the presence of both the acetyl and benzyl groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile scaffold for drug development and other applications .
属性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC 名称 |
4-acetyl-1-benzylpyrrolidin-3-one |
InChI |
InChI=1S/C13H15NO2/c1-10(15)12-8-14(9-13(12)16)7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |
InChI 键 |
SQTJLXBQYNMQRD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1CN(CC1=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride](/img/structure/B11775946.png)

![5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B11775953.png)
